molecular formula C25H28O7 B2997194 Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 851716-28-4

Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2997194
CAS No.: 851716-28-4
M. Wt: 440.492
InChI Key: AKIBCWFOHFAVAV-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by two methoxy-substituted aryl groups at positions 4 and 6 of the cyclohexene ring and an ester functional group at position 1. This compound belongs to a class of molecules synthesized via Michael addition of ethyl acetoacetate to chalcone precursors, a method widely employed to generate 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates .

Properties

IUPAC Name

ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-6-32-25(27)23-18(17-8-7-9-21(29-3)24(17)31-5)12-16(13-19(23)26)15-10-11-20(28-2)22(14-15)30-4/h7-11,13-14,18,23H,6,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIBCWFOHFAVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound belongs to the class of heterostilbene derivatives and has been synthesized through various chemical reactions, notably the Biginelli reaction. Its structure features multiple methoxy groups that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multicomponent reactions, which allow for the formation of complex structures in a single step. The Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea, is a common method used to create such compounds. The resulting structure is characterized using techniques such as FTIR, NMR (both 1D and 2D), and HRESIMS to confirm its molecular identity.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of methoxy-substituted phenolic compounds. For example, derivatives similar to this compound have been tested against various bacterial strains. The results suggest that these compounds can inhibit bacterial growth effectively.

Case Studies

  • Antibacterial Properties : A study investigated the antibacterial effects of methoxy-substituted stilbenes against Escherichia coli and Staphylococcus aureus. The findings indicated that certain structural modifications could enhance antibacterial activity significantly.
  • Antifungal Activity : Another research focused on the antifungal potential of similar compounds against Candida albicans. The results showed promising antifungal activity, suggesting that the presence of methoxy groups plays a crucial role in enhancing efficacy.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is vital for optimizing these compounds for therapeutic use. The presence of multiple methoxy groups has been linked to increased lipophilicity and better cell membrane penetration, which may enhance biological activity.

Summary of Biological Activities

Activity IC50 Value Tested Strains Reference
Antioxidant>100 μg/mLDPPH Assay
AntibacterialVariesE. coli, S. aureus
AntifungalVariesC. albicans

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation

The compound’s structural analogs differ primarily in the substituents on the aryl rings and their positions. Key examples include:

Compound Name Substituents (Position 4) Substituents (Position 6) Molecular Weight (g/mol) Ring Conformation (Cremer-Pople Parameters) Dihedral Angle Between Aryl Rings
Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate 3,4-dimethoxyphenyl 2,3-dimethoxyphenyl ~432.44 Not reported; predicted envelope/half-chair Not reported; steric hindrance likely
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-fluorophenyl 4-chlorophenyl 388.83 Envelope (Q = 0.477 Å, θ = 57.3°) 89.9° (molecule A), 76.4° (molecule B)
Ethyl 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-methoxyphenyl 4-chlorophenyl 400.86 Envelope (both molecules) 85.2° (average)
  • Substituent Electronic Effects: The methoxy groups in the target compound are electron-donating, which may enhance resonance stabilization of the cyclohexenone core compared to halogenated analogs (e.g., chloro/fluoro substituents in ). This could influence reactivity in further synthetic modifications.
  • For example, in halogenated derivatives, dihedral angles range from 76°–90° , whereas methoxy groups in ortho positions may force near-perpendicular orientations (>90°).

Ring Puckering and Crystal Packing

The cyclohexene ring conformation is critical for intermolecular interactions. In analogs, puckering varies between envelope, half-chair, and screw-boat conformations depending on substituents . For instance:

  • Halogenated analogs : Exhibit envelope (Q = 0.477 Å, θ = 57.3°) or half-chair (Q = 0.477 Å, θ = 50.6°) conformations .
  • Methoxy-substituted analogs: Predicted to adopt similar conformations but with subtle differences due to steric bulk. Crystal packing in such compounds is stabilized by weak C–H···O interactions , which may be more pronounced in the target compound due to additional methoxy oxygen atoms.

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